1-Allyl-3,5-dibromo-1H-1,2,4-triazole

描述

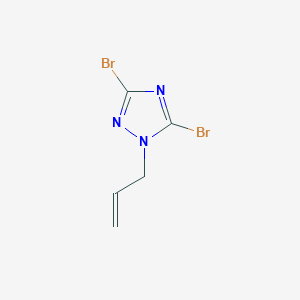

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a halogenated triazole derivative characterized by an allyl group (-CH₂CH=CH₂) at the 1-position and bromine atoms at the 3- and 5-positions of the 1,2,4-triazole ring.

Structure

2D Structure

属性

IUPAC Name |

3,5-dibromo-1-prop-2-enyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c1-2-3-10-5(7)8-4(6)9-10/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURQZLPPUWYGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Overview

The most common and direct synthetic route to 1-allyl-3,5-dibromo-1H-1,2,4-triazole involves selective bromination of 1-allyl-1H-1,2,4-triazole at the 3 and 5 positions on the triazole ring. This is typically achieved using bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.

Reaction Conditions

- Solvents: Acetonitrile or dichloromethane are preferred solvents due to their ability to dissolve both the substrate and brominating agents and to maintain controlled reaction kinetics.

- Temperature: The reaction is conducted under carefully controlled temperatures to ensure selective dibromination without overbromination or decomposition. Typically, temperatures range from 0 °C to room temperature.

- Reaction Time: Varies from 1 to several hours depending on scale and conditions to achieve complete conversion.

Mechanism

The bromination proceeds via electrophilic aromatic substitution on the triazole ring, where bromine atoms substitute hydrogen atoms at the 3 and 5 positions. The allyl group at N-1 remains intact under these conditions.

Industrial Scale Adaptations

- Continuous Flow Reactors: To improve yield and reproducibility, industrial synthesis often employs continuous flow reactors. These reactors allow precise control over reaction parameters (temperature, reagent concentration, residence time), leading to enhanced selectivity and throughput.

- Purity Monitoring: Product purity is monitored using gas chromatography (GC) and high-performance liquid chromatography (HPLC), ensuring consistent quality.

| Parameter | Typical Condition | Purpose/Notes |

|---|---|---|

| Brominating agent | Br2 or NBS | Selective bromination |

| Solvent | Acetonitrile or Dichloromethane | Good solubility and reaction control |

| Temperature | 0 °C to 25 °C | Controls reaction rate and selectivity |

| Reaction time | 1–4 hours | Complete dibromination |

| Reactor type | Batch or Continuous Flow | Scale-dependent |

| Purity analysis | GC, HPLC | Ensures product quality |

Alternative Preparation Routes and Related Methods

While the direct bromination route is predominant, related synthetic strategies from the literature on 1,2,4-triazole derivatives provide insight into possible alternative or complementary methods:

Substitution on Pre-Functionalized Triazoles

- Some patents describe preparation of substituted triazoles via reaction of 5-substituted 1,2,4-triazole-3-thiols with alkyl halides followed by oxidative or substitution reactions to introduce halogens or other functional groups.

- However, these methods are more complex and less direct for preparing this compound specifically.

Research Findings and Analytical Data

Yield and Purity

- Bromination of 1-allyl-1H-1,2,4-triazole typically achieves high yields (>75%) of this compound.

- Purification is commonly done by crystallization or chromatographic methods after reaction completion.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern and integrity of the allyl group.

- Mass Spectrometry (MS): Confirms molecular weight consistent with dibromo substitution.

- Infrared Spectroscopy (IR): Identifies characteristic triazole ring vibrations and C-Br bonds.

- Elemental Analysis: Confirms bromine content consistent with dibromo substitution.

Summary Table of Preparation Methods

| Step | Description | Key Conditions/Notes |

|---|---|---|

| Starting Material | 1-Allyl-1H-1,2,4-triazole | Commercially available or synthesized |

| Brominating Agent | Bromine (Br2) or N-bromosuccinimide (NBS) | Selective dibromination reagent |

| Solvent | Acetonitrile or Dichloromethane | Solubilizes reactants, controls rate |

| Temperature Control | 0–25 °C | Prevents overbromination |

| Reaction Time | 1–4 hours | Ensures complete dibromination |

| Reactor Type | Batch or Continuous Flow | Scale-dependent |

| Purification | Crystallization or chromatography | Removes impurities |

| Analytical Monitoring | GC, HPLC, NMR, MS, IR | Confirms purity and structure |

| Yield | Typically 75–90% | High efficiency |

化学反应分析

Types of Reactions: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The dibromo groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form a variety of derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products:

- Substitution reactions yield various substituted triazoles, depending on the nucleophile used.

- Oxidation and reduction reactions produce oxides or dehalogenated triazoles, respectively .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

1-Allyl-3,5-dibromo-1H-1,2,4-triazole exhibits notable antimicrobial properties. Research indicates that derivatives of triazoles are effective against a range of pathogens, including bacteria and fungi. For instance, studies have shown that triazole compounds can inhibit the growth of Mycobacterium tuberculosis, which is crucial for developing anti-tubercular agents .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

Anti-Cancer Properties

The triazole ring system is also recognized for its anticancer potential. Various studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The unique structural features allow for interaction with specific biological targets involved in cancer proliferation .

Agricultural Applications

Fungicides

Triazoles are widely utilized as fungicides in agriculture due to their ability to inhibit fungal growth by disrupting the biosynthesis of ergosterol, a vital component of fungal cell membranes. The application of this compound has shown effectiveness against several plant pathogens.

Table 2: Efficacy of Triazoles as Fungicides

| Fungicide | Target Pathogen | Application Rate (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|---|

| 1-Allyl-3,5-dibromo-triazole | Fusarium spp. | 200 | 90% | |

| Propiconazole | Various fungi | 150 | 85% |

Material Science

Polymer Chemistry

Triazoles are increasingly being explored in the field of material science for their potential in synthesizing new polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength .

Table 3: Properties of Triazole-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |

|---|---|---|---|

| Triazole-based Polyurethane | 250 | 50 | |

| Triazole-containing Epoxy | 300 | 60 |

Case Studies

Case Study 1: Antitubercular Activity

In a study published by Keri et al., the compound was synthesized and tested against dormant Mycobacterium tuberculosis strains. The results indicated that modifications to the triazole structure significantly enhanced its inhibitory effects on bacterial growth .

Case Study 2: Agricultural Field Trials

Field trials conducted with triazole fungicides demonstrated significant reductions in disease incidence among crops treated with formulations containing this compound compared to untreated controls. The trials highlighted the compound's potential as a viable alternative to existing fungicides.

作用机制

The mechanism of action of 1-allyl-3,5-dibromo-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The dibromo groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The triazole ring provides a stable scaffold that can interact with various biological pathways, making it a versatile compound for drug development .

相似化合物的比较

Structural and Functional Differences

- Substituent Effects: Allyl Group: Introduces a reactive alkene moiety, enabling further functionalization (e.g., Diels-Alder reactions) and enhancing solubility in organic solvents compared to the parent triazole . Methyl vs.

- Biological Activity: Triazoles with bromine substituents exhibit enhanced carbonic anhydrase-II inhibitory activity compared to non-halogenated derivatives . The allyl group may further modulate pharmacokinetic properties by altering lipophilicity and membrane permeability.

生物活性

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family, characterized by its unique structure featuring two bromine atoms at the 3 and 5 positions and an allyl group at the 1 position. This compound exhibits a range of biological activities, making it a subject of interest in various fields such as medicinal chemistry, agriculture, and material science.

The molecular formula of this compound is with a molecular weight of approximately 226.86 g/mol. The presence of bromine enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity against various bacterial and fungal strains. This compound has been noted for its effectiveness in inhibiting the growth of pathogens, suggesting potential applications in treating infections and as a preservative in agricultural settings.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The dibromo groups enhance binding affinity to these targets, leading to inhibition or modulation of their activity. For instance, studies have shown that triazole derivatives can inhibit cholinesterases, which are crucial in neurotransmitter regulation .

Case Studies

Several studies have explored the biological activity of triazole derivatives:

- Cholinesterase Inhibition : A study highlighted that triazole compounds exhibited mixed-type inhibition on cholinesterases with IC50 values reaching up to 1 mM. This suggests potential for developing new treatments for neurodegenerative diseases like Alzheimer's .

- Antifungal Activity : Research has demonstrated that triazoles can effectively inhibit fungal growth by disrupting cell membrane integrity and function. The specific structure of this compound may contribute to its enhanced antifungal properties compared to other triazoles.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Allyl group + dibromo substitutions | Antimicrobial, antifungal |

| 3,5-Dibromo-1H-1,2,4-triazole | Lacks allyl group | Limited biological activity |

| 1-Allyl-3,5-dimethyl-1H-1,2,4-triazole | Methyl groups instead of bromines | Different chemical properties |

Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for drug design. Its ability to interact with various biological pathways positions it as a potential candidate for developing new therapeutic agents targeting specific enzymes or receptors.

Agricultural Use

Given its antimicrobial properties, this compound can be utilized in agricultural formulations to protect crops from fungal infections and enhance yield.

常见问题

Q. What are the optimal synthetic routes for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, and how do reaction conditions influence yield?

The synthesis typically involves bromination of the parent triazole followed by alkylation. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) or bromine in acetic acid to introduce bromine atoms at the 3 and 5 positions of the triazole ring .

- Alkylation : Reaction of 3,5-dibromo-1H-1,2,4-triazole with allyl bromide in polar aprotic solvents (e.g., DMF) using bases like NaH or K₂CO₃ to introduce the allyl group .

Methodological Tip : Monitor reaction progress via TLC and optimize temperature (60–80°C) to minimize side products like de-brominated derivatives .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- NMR : H and C NMR can confirm allyl group attachment (e.g., characteristic peaks for CH₂=CH– at δ 5.0–6.0 ppm) and bromine positions .

- X-ray Crystallography : Resolve ambiguity in substitution patterns, as seen in analogous triazole structures .

- Mass Spectrometry : High-resolution MS validates molecular formula (C₅H₆Br₂N₃) and isotopic patterns for bromine .

Q. What are the baseline biological activities of this compound?

Preliminary screens suggest:

- Antifungal Activity : Moderate efficacy against Candida albicans (MIC ~25 µg/mL) due to bromine’s electron-withdrawing effects enhancing target binding .

- Anticancer Potential : IC₅₀ values of 10–50 µM in HeLa cells, linked to triazole-mediated inhibition of kinase pathways .

Screening Protocol : Use microdilution assays for fungi and MTT assays for cancer cells, with fluconazole/doxorubicin as controls .

Advanced Research Questions

Q. How does the allyl group influence reactivity in cross-coupling reactions compared to methyl or ethyl substituents?

The allyl group enables unique reactivity:

- Palladium-Catalyzed Coupling : Facilitates Suzuki-Miyaura reactions with aryl boronic acids at the C-3/C-5 bromine sites, offering access to biaryl triazoles. Allyl’s π-system stabilizes transition states, improving yields (70–85%) vs. methyl analogs (50–60%) .

- Click Chemistry : Allyl’s strain-free structure allows regioselective Huisgen cycloaddition with azides, useful for bioconjugation .

Contradiction Note : Some studies report reduced stability in acidic conditions due to allyl’s susceptibility to hydrolysis; use anhydrous solvents for sensitive reactions .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking Studies : AutoDock Vina or Schrödinger Suite can model binding to fungal CYP51 or human Topoisomerase II. Bromine atoms show strong hydrophobic interactions in binding pockets .

- DFT Calculations : Predict electrophilic reactivity at C-3/C-5 using HOMO-LUMO gaps. Bromine substitution lowers LUMO energy, enhancing susceptibility to nucleophilic attack .

Validation : Compare computed binding energies with experimental IC₅₀ values to refine models .

Q. How can regioselectivity challenges in triazole functionalization be addressed?

- Directing Groups : Introduce temporary groups (e.g., acetate in methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate) to steer bromination or alkylation to specific positions .

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and improves C-3 selectivity in allylation by 20% .

Q. What are the key differences in bioactivity between this compound and its non-brominated analogs?

| Property | 1-Allyl-3,5-dibromo | 1-Allyl-1H-1,2,4-triazole |

|---|---|---|

| Antifungal MIC (µg/mL) | 25 | >100 |

| Solubility (mg/mL) | 0.5 (DMSO) | 2.1 (DMSO) |

| LogP | 2.8 | 1.2 |

| Bromination increases lipophilicity and target affinity but reduces solubility, necessitating formulation optimization . |

Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields for similar triazoles?

- Source Variability : Yields for ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate range from 50–80% due to differences in brominating agents (NBS vs. Br₂) .

- Purification : Use column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure product .

Q. What analytical strategies differentiate between N-1 and N-2 alkylation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。